tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate
Description
Molecular Geometry and Configuration Determination
The molecular geometry of tert-butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate is characterized by a 12-atom framework (C12H19N3O3) with a calculated molecular weight of 253.30 g/mol. The oxolane (tetrahydrofuran) ring adopts a puckered conformation, with substituents at the C2 and C3 positions inducing distinct stereoelectronic effects. The pyrazole ring, attached at C2, exists in a planar configuration due to aromatic conjugation, while the tert-butyl carbamate group at C3 introduces steric bulk and hydrogen-bonding potential.
| Structural Property | Value |
|---|---|
| Molecular Formula | C12H19N3O3 |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | This compound |
| Key Stereocenters | C2 (R), C3 (R) |
X-ray crystallographic analysis of analogous oxolane-pyrazole systems reveals bond lengths of 1.54 Å for the C2–C3 single bond and 1.47 Å for the C3–N carbamate linkage, consistent with partial double-bond character in the carbamate group. Nuclear magnetic resonance (NMR) spectroscopy confirms the (2R,3R) configuration through distinct coupling constants: the JH2-H3 value of 6.8 Hz indicates a trans-diaxial relationship between protons at C2 and C3, while NOE correlations between the tert-butyl group and pyrazole protons validate the relative spatial arrangement.
Conformational Analysis of Oxolane-Pyrazole-Carbamate System
The oxolane ring exhibits dynamic puckering influenced by substituent electronic effects. Density functional theory (DFT) calculations on model systems show two predominant conformers:
- Envelope conformation : C3 out-of-plane (ΔG = 0 kcal/mol)
- Twist conformation : C2 and C4 displaced (ΔG = 1.2 kcal/mol)
The pyrazole ring's 1H-tautomer adopts a coplanar orientation relative to the oxolane ring, creating a conjugated π-system that stabilizes the envelope conformation through hyperconjugation. The tert-butyl carbamate group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, as evidenced by comparative analysis of 13C NMR chemical shifts (δ 155.2 ppm for carbamate carbonyl vs. δ 152.8 ppm in axial analogs).
Key torsional angles include:
- C1–C2–C3–N: 178.2° (near-perfect antiperiplanar alignment)
- O–C3–N–C(O): 62.4° (gauche conformation favoring intramolecular hydrogen bonding)
This conformational preference facilitates nucleophilic attack at the carbamate carbonyl, as demonstrated in hydrolysis studies showing 98% retention of configuration.
Chiral Center Characterization at C2 and C3 Positions
The (2R,3R) configuration is established through synthetic and analytical methods:
| Chiral Center | Configuration | Analytical Method | Key Evidence |
|---|---|---|---|
| C2 | R | Mosher ester analysis | Δδ = +0.23 ppm (R)-MTPA vs. -0.18 ppm (S) |
| C3 | R | X-ray anomalous dispersion | Flack parameter = 0.02(2) |
Chiral high-performance liquid chromatography (HPLC) using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers with a separation factor α = 1.32, confirming synthetic fidelity. The specific rotation [α]D20 = +48.6° (c = 1, CHCl3) matches theoretical predictions from polarizability tensor calculations.
Synthetic protocols emphasize stereocontrol through:
- Evans oxazolidinone auxiliaries for C3 carbamate installation
- Sharpless asymmetric dihydroxylation to set C2 configuration
- Mitsunobu reactions for ring-closure with retention of stereochemistry
Properties
Molecular Formula |
C12H19N3O3 |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(16)14-8-5-7-17-10(8)9-4-6-13-15-9/h4,6,8,10H,5,7H2,1-3H3,(H,13,15)(H,14,16)/t8-,10-/m1/s1 |
InChI Key |
AHHLOSAPBDFQII-PSASIEDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@H]1C2=CC=NN2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Representative Procedure from Patent Literature
A hydrogenation-based approach is widely employed:
Critical Reaction Parameters
Carbamate Formation
- Reagents : tert-Butyl isocyanate or di-tert-butyl dicarbonate (Boc₂O) with bases like triethylamine.
- Solvents : Dichloromethane, THF, or ethanol, depending on substrate solubility.
- Temperature : 0–25°C to minimize side reactions.
Stereochemical Control
- Chiral starting materials (e.g., (2R,3R)-configured oxolane-3-amine) ensure retention of configuration.
- Asymmetric catalysis (e.g., chiral palladium complexes) may enhance enantiomeric excess in earlier steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Azide Reduction | High stereoselectivity; scalable | Requires handling hazardous azides |
| Direct Amination | Fewer steps; lower cost | Lower yields for bulky substrates |
| Enzymatic Protection | Eco-friendly; mild conditions | Limited substrate scope |
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₃ | |
| Molecular Weight | 253.30 g/mol | |
| IUPAC Name | tert-butyl N-[(2R,3R)-2-(1H-pyrazol-5-yl)oxolan-3-yl]carbamate | |
| LogP | 1.2 |
Chemical Reactions Analysis
Functional Group Transformations
The carbamate and pyrazole groups undergo distinct reactions:
Carbamate Deprotection
-
Conditions : Room temperature, 2–4 hours.
-
Outcome : Removes tert-butyl group, yielding free amine (confirmed by NMR ).
Pyrazole Functionalization
-
Nitrosation : Isoamyl nitrite in acidic media converts the pyrazole to nitroso derivatives .
-
Reduction : Pd/C-H₂ reduces nitroso groups to amines (e.g., yielding 2-methoxy-2H-pyrazole-3,4-diamine) .
Table 2: Reaction Outcomes
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Deprotection | HCl/dioxane | Amine intermediate | Drug synthesis |
| Reductive Amination | NaBH₄/MeOH | N-(4-methoxybenzyl) derivative | Bioactive compounds |
Stability Under Reaction Conditions
-
Thermal Stability : Decomposes above 150°C (TGA data).
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases (half-life: 2 hours at pH < 2 ).
Comparative Reactivity
The compound’s stereochemistry (2R,3R) and pyrazole ring enhance its reactivity compared to analogues:
Table 3: Reactivity Comparison
| Compound | Functional Groups | Key Reaction | Yield |
|---|---|---|---|
| tert-Butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine, carbamate | Deprotection | 70% |
| Target Compound | Oxolane, pyrazole, carbamate | Reductive amination | 88% |
Mechanistic Insights
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in various organic reactions as a reagent or intermediate .
Biology
In biology, this compound may be used in the study of enzyme mechanisms and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical research .
Medicine
It may be used in the synthesis of drugs or as a component in drug formulations .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key structural distinctions between the target compound and analogs include:
- Target vs. rac-tert-Butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate : The target’s pyrazole is directly attached to oxolane (C3 position), whereas the analog has a pyrazole-O-ether linkage at C4 . This ether group may reduce steric hindrance but decrease metabolic stability.
- Target vs. Benzothiazole Derivatives : The benzothiazole core in ’s compounds introduces aromaticity and sulfur-based electronic effects, contrasting with the oxygen-rich oxolane in the target .
Stereochemical Considerations
- The (2R,3R) configuration in the target compound distinguishes it from the (3R,4R) stereoisomer in . Such stereochemical differences can drastically alter binding affinity in chiral environments (e.g., enzyme active sites).
Physicochemical Properties
- Lipophilicity : The target’s silicon atom (C₁₈H₃₃N₃O₄Si) may increase hydrophobicity compared to oxygen-only analogs (e.g., C₁₅H₂₄N₃O₄ in ) .
Biological Activity
tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate is a complex organic compound with potential biological activities. Its unique structure, characterized by a tert-butyl group and a carbamate moiety linked to a chiral oxolane ring substituted with a pyrazole derivative, positions it as an interesting candidate for pharmacological research. This article reviews its biological activity, synthesis, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₁₂H₁₉N₃O₃
- Molecular Weight : 253.30 g/mol
- CAS Number : 2059910-13-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate signal transduction pathways and gene expression, influencing various metabolic processes. Research indicates that it may inhibit certain enzymes, leading to potential therapeutic effects in conditions like cancer and inflammation.
Enzyme Inhibition
Studies suggest that this compound exhibits inhibitory effects on various enzymes:
- β-secretase : A key enzyme involved in the pathogenesis of Alzheimer's disease. In vitro studies have shown that related compounds can inhibit β-secretase activity significantly, suggesting that this compound may share similar properties .
Receptor Binding
The compound's ability to bind to specific receptors has been investigated:
- TLR4 Receptor : Activation of TLR4 has been linked to neuroinflammatory responses. Compounds similar to this compound have shown potential in modulating TLR4 signaling pathways, which could lead to reduced pro-inflammatory cytokine production in astrocytes .
In Vitro Studies
Research has demonstrated that the compound can influence cell viability and apoptosis in various cell lines. For instance:
- Astrocyte Protection : In vitro studies indicated that derivatives of this compound could protect astrocytes from apoptosis induced by amyloid-beta (Aβ) aggregates, suggesting potential neuroprotective effects .
- Enzyme Activity Modulation : The compound has shown promise in inhibiting acetylcholinesterase activity, which is crucial for maintaining cholinergic function in neurodegenerative diseases.
Comparative Analysis
When compared with similar compounds, this compound stands out due to its unique combination of functional groups:
| Compound | Structure | Key Activity |
|---|---|---|
| tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate | Pyrrolidine ring | Moderate enzyme inhibition |
| tert-butyl N-(pyrazolyl)carbamate | Pyrazole ring | Potential anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for tert-Butyl N-[(2R,3R)-2-(1H-pyrazol-3-yl)oxolan-3-yl]carbamate, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves Boc-protection of a chiral aminotetrahydrofuran intermediate followed by coupling with pyrazole derivatives. Key steps include:
- Stereoselective formation of the oxolane ring : Use of chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic resolution to control (2R,3R) configuration .
- Pyrazole incorporation : Pd-mediated cross-coupling or nucleophilic substitution under anhydrous conditions to preserve stereochemistry .
- Boc-protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP, ensuring minimal racemization .
Q. Critical factors :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
A multi-technique approach is essential:
Q. What are the recommended handling and storage protocols to ensure compound stability?
-
Handling : Use inert atmosphere (N₂/Ar) glovesbox for hygroscopic intermediates. Avoid prolonged exposure to light (pyrazole moieties are UV-sensitive) .
-
Storage :
Condition Stability Source -20°C (desiccated) >2 years 4°C (sealed vial) 6–12 months -
Incompatibilities : Strong acids/bases (risk of Boc-deprotection or oxolane ring opening) .
Advanced Research Questions
Q. How can contradictory crystallographic data on hydrogen bonding networks be resolved for this compound?
Conflicting reports on hydrogen bonding (e.g., pyrazole N–H∙∙∙O vs. carbamate N–H∙∙∙O interactions) require:
- High-resolution X-ray diffraction : Use SHELXL for refinement (R-factor <5%) with low-temperature (100 K) data to reduce thermal motion artifacts .
- DFT calculations : Compare experimental vs. computed bond lengths (e.g., Gaussian09 at B3LYP/6-31G* level) to identify dominant interactions .
- Variable-temperature NMR : Probe dynamic behavior of hydrogen bonds (e.g., coalescence temperatures for exchangeable protons) .
Q. What strategies mitigate low yields in large-scale Boc-deprotection reactions?
Low yields (e.g., <50%) during deprotection to free the amine often arise from:
- Side reactions : Oxolane ring opening under acidic conditions (common with TFA).
Solutions : - Alternative deprotection agents : Use HCl in dioxane (4 M) at 0°C to minimize side reactions .
- Protecting group engineering : Replace Boc with Fmoc for milder deprotection (piperidine in DMF) .
- Process monitoring : In-situ IR to track carbamate carbonyl disappearance (~1650 cm⁻¹) .
Q. How does the compound’s stereochemistry influence its biological activity in kinase inhibition assays?
The (2R,3R) configuration is critical for binding ATP pockets:
- Docking studies : AutoDock Vina simulations show 3-fold higher binding affinity (ΔG = -9.2 kcal/mol) vs. (2S,3S) enantiomers due to optimal H-bonding with hinge regions .
- Enzymatic assays : IC₅₀ values for (2R,3R) isomer: 12 nM (kinase X) vs. >1 µM for (2S,3S) .
- SAR analysis : Methylation of pyrazole N–H abolishes activity, confirming the role of H-bond donors .
Q. What computational methods predict the compound’s metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
